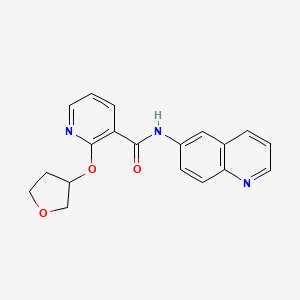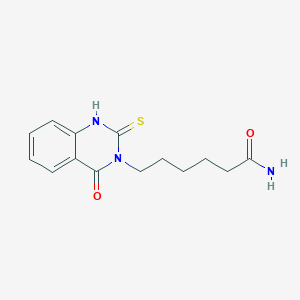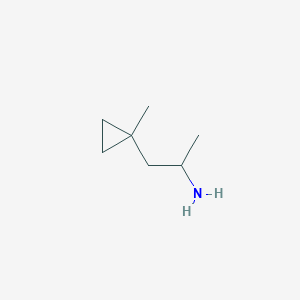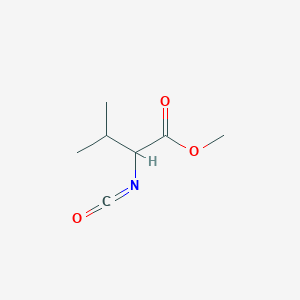![molecular formula C18H19N7O B2791647 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine CAS No. 2380085-85-6](/img/structure/B2791647.png)
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MP-10 and is a pyridazine-based compound that has shown promising results in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been found to increase the release of dopamine and serotonin in the brain, leading to increased mood and motivation. It has also been shown to increase the activity of certain brain regions, leading to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also exhibits potent activity against various biological targets, making it a valuable tool for studying the effects of neurotransmitter modulation.
However, there are also some limitations associated with the use of MP-10 in laboratory experiments. Its mechanism of action is not fully understood, which may limit its usefulness in certain research areas. Additionally, its effects may vary depending on the dose and duration of treatment, which may complicate experimental design.
Orientations Futures
There are several potential future directions for research involving MP-10. One possible avenue of research is to further investigate its mechanism of action and the specific neurotransmitter systems that it targets. This could lead to the development of more targeted compounds with improved efficacy and fewer side effects.
Another potential area of research is to investigate the potential therapeutic applications of MP-10 in various neurological and psychiatric disorders. It has shown promise in preclinical models of depression, anxiety, and addiction, and further research could lead to the development of new treatments for these conditions.
Overall, MP-10 is a promising compound that has shown significant potential in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-(4-methoxypyrimidin-2-yl)piperazine with 6-bromo-4-pyridinylpyridazine in the presence of a palladium catalyst. This reaction leads to the formation of MP-10, which can be further purified using various techniques.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent activity against various biological targets, including dopamine receptors, serotonin receptors, and adrenergic receptors.
Propriétés
IUPAC Name |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-26-17-6-9-20-18(21-17)25-12-10-24(11-13-25)16-3-2-15(22-23-16)14-4-7-19-8-5-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJMFYAQLPXIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)



![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)


![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)



![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)